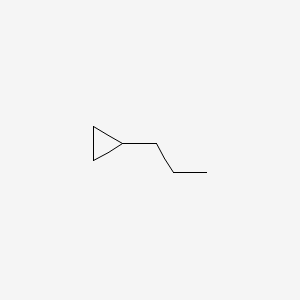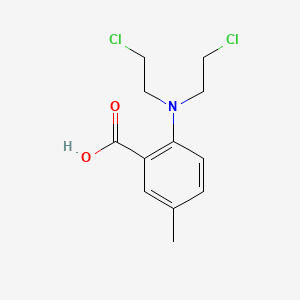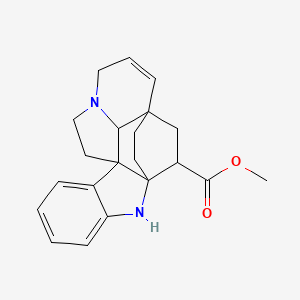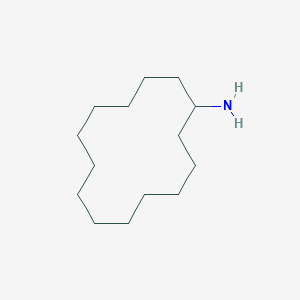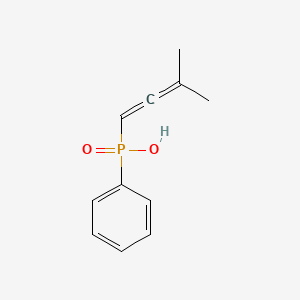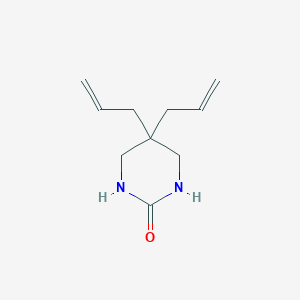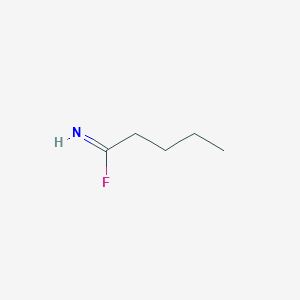
Pentanimidoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentanimidoyl fluoride: is an organic compound that belongs to the class of imidoyl fluorides It is characterized by the presence of a pentane chain attached to an imidoyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentanimidoyl fluoride can be synthesized through several methods. One common approach involves the reaction of pentanoyl chloride with hydrogen fluoride in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Pentanimidoyl fluoride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pentanimidoyl oxides.
Reduction: Reduction reactions can convert it into pentanimidoyl amines.
Substitution: It can participate in substitution reactions where the fluoride group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Pentanimidoyl oxides.
Reduction: Pentanimidoyl amines.
Substitution: Various substituted pentanimidoyl derivatives.
Applications De Recherche Scientifique
Pentanimidoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidoyl derivatives.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which pentanimidoyl fluoride exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Pentanimidoyl chloride
- Pentanimidoyl bromide
- Pentanimidoyl iodide
Comparison: Pentanimidoyl fluoride is unique due to the presence of the fluoride group, which imparts distinct chemical reactivity and stability compared to its chloride, bromide, and iodide counterparts. The fluoride group is more electronegative, making this compound a stronger electrophile and more reactive in certain chemical reactions.
Propriétés
Numéro CAS |
5699-66-1 |
|---|---|
Formule moléculaire |
C5H10FN |
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
pentanimidoyl fluoride |
InChI |
InChI=1S/C5H10FN/c1-2-3-4-5(6)7/h7H,2-4H2,1H3 |
Clé InChI |
KRAGDOHOQLCVFO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



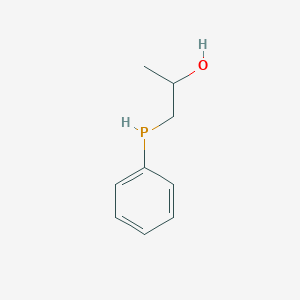
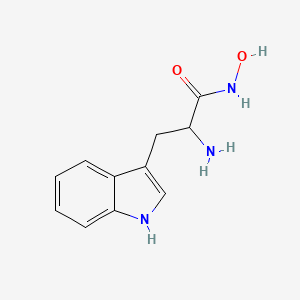
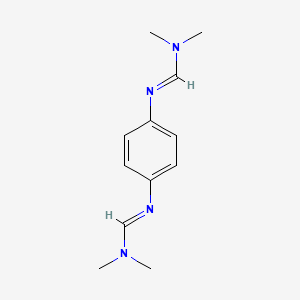
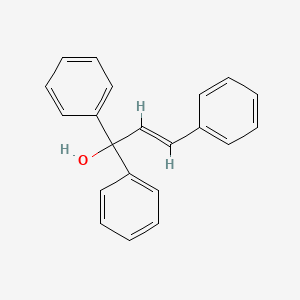
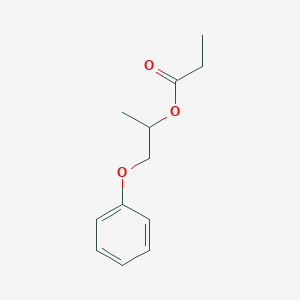
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
